Cas no 701-56-4 (4-Methoxy-N,N-dimethylaniline)

4-Methoxy-N,N-dimethylaniline is a substituted aromatic amine with the molecular formula C9H13NO. It is characterized by the presence of a methoxy group (–OCH3) and two dimethylamino groups (–N(CH3)2) attached to a benzene ring. This compound is commonly utilized as an intermediate in organic synthesis, particularly in the production of dyes, pharmaceuticals, and agrochemicals. Its electron-rich aromatic structure makes it valuable in electrophilic substitution reactions. The methoxy and dimethylamino substituents enhance solubility in organic solvents, facilitating its use in various reaction conditions. Proper handling is required due to its potential toxicity and sensitivity to light and air. Storage under inert conditions is recommended to maintain stability.
4-Methoxy-N,N-dimethylaniline structure
4-Methoxy-N,N-dimethylaniline structure
商品名:4-Methoxy-N,N-dimethylaniline
CAS番号:701-56-4
MF:C9H13NO
メガワット:151.2056
MDL:MFCD00155300
CID:565131
PubChem ID:69700

4-Methoxy-N,N-dimethylaniline 化学的及び物理的性質

名前と識別子

    • 4-Methoxy-N,N-dimethylaniline
    • (4-METHOXY-PHENYL)-DIMETHYL-AMINE
    • Benzenamine,4-methoxy-N,N-dimethyl-
    • 4-CH3O-N,N-dimethylaniline
    • 4-MeOC6H4NMe2
    • 4-Methoxy-N,N-dimethylbenzenamine
    • Benzenamine,4-methoxy-N,N-dimethyl
    • N,N-Dimethyl-p-anisidine
    • N,N'-dimethyl-p-methoxyaniline
    • N,N-Dimethylanisidine
    • NSC 86670
    • p-(Dimethylamino)anisole
    • p-Methoxy-N,N-dimethylaniline
    • N,N-Dimethyl-4-anisidine
    • Benzenamine, 4-methoxy-N,N-dimethyl-
    • ZTKDMNHEQMILPE-UHFFFAOYSA-N
    • N,N-Dimethyl-para-anisidine
    • p-Anisidine, N,N-dimethyl-
    • N,N-Dimethyl-p-methoxyaniline
    • N,N-Dimethyl-4-methoxyaniline
    • 4-(Dimethylamino)methoxybenzene
    • NSC86670
    • 4-(N,N'-Dimethylamino
    • MFCD00155300
    • NSC-86670
    • EN300-113240
    • (4-methoxyphenyl)dimethylamine
    • Cambridge id 5129645
    • 4-methoxy-n,n-dimethyl aniline
    • A856471
    • FT-0647416
    • 4-Methoxy-N pound notN-dimethylaniline
    • DTXSID50220377
    • 4-Methoxy-N,N-dimethylaniline #
    • SB76130
    • ghl.PD_Mitscher_leg0.1207
    • Z57243982
    • N,N-Dimethylanisidine; NSC 86670; p-(Dimethylamino)anisole; p-Methoxy-N,N-dimethylaniline;4-Methoxy-N,N-dimethylaniline
    • 4-(N,N'-Dimethylamino)methoxybenzene
    • SCHEMBL55926
    • AKOS002313500
    • AMY33267
    • CCG-40532
    • AS-10280
    • SY076945
    • UNII-P8CL89W8AP
    • CS-W007102
    • 701-56-4
    • 4-Aminophenol, N,N,o-trimethyl-
    • P8CL89W8AP
    • DTXCID50142868
    • N,N-DIMETHYL P-ANISIDINE
    • aniline, 4-methoxy-N,N-dimethyl-
    • STL257365
    • MDL: MFCD00155300
    • インチ: 1S/C9H13NO/c1-10(2)8-4-6-9(11-3)7-5-8/h4-7H,1-3H3
    • InChIKey: ZTKDMNHEQMILPE-UHFFFAOYSA-N
    • ほほえんだ: O(C([H])([H])[H])C1C([H])=C([H])C(=C([H])C=1[H])N(C([H])([H])[H])C([H])([H])[H]

計算された属性

  • せいみつぶんしりょう: 151.099714g/mol
  • ひょうめんでんか: 0
  • XLogP3: 2.3
  • 水素結合ドナー数: 0
  • 水素結合受容体数: 2
  • 回転可能化学結合数: 2
  • どういたいしつりょう: 151.099714g/mol
  • 単一同位体質量: 151.099714g/mol
  • 水素結合トポロジー分子極性表面積: 12.5Ų
  • 重原子数: 11
  • 複雑さ: 106
  • 同位体原子数: 0
  • 原子立体中心数の決定: 0
  • 未定義の原子立体中心の数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • 共有結合ユニット数: 1

じっけんとくせい

  • 密度みつど: 0.998±0.06 g/cm3 (20 ºC 760 Torr),
  • ゆうかいてん: 136-137 ºC
  • ふってん: 237 ºC
  • フラッシュポイント: 69.5±24.9 ºC,
  • 屈折率: 1.536
  • ようかいど: 微溶性(1.7 g/l)(25ºC)、
  • PSA: 12.47000
  • LogP: 1.76120

4-Methoxy-N,N-dimethylaniline セキュリティ情報

4-Methoxy-N,N-dimethylaniline 税関データ

  • 税関コード:2922299090
  • 税関データ:

    中国税関コード:

    2922299090

    概要:

    2922299090。他のアミノ基(ナフトール/フェノール)およびエーテル/エステル(1つ以上の酸素含有基を含む塩を除く)。付加価値税:17.0%。税金還付率:13.0%. 規制条件:いいえ。最恵国関税:6.5%. 一般関税:30.0%

    申告要素:

    製品名, 成分含有量、用途、エタノールアミン及びその塩の色を報告すべき、エタノールアミン及びその塩類の包装を宣言すべき

    要約:

    2922299090。他のアミノナフトール及び他のアミノフェノールは、1種以上の酸素官能基を含むものを除いて、それらのエーテル及びエステル、その塩。付加価値税:17.0%税金還付率:13.0%最恵国関税:6.5%. General tariff:30.0%

4-Methoxy-N,N-dimethylaniline 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
abcr
AB443410-5g
4-Methoxy-N,N-dimethylaniline, 95%; .
701-56-4 95%
5g
€104.20 2025-02-15
Alichem
A012001321-250mg
N,N-Dimethyl-4-methoxyaniline
701-56-4 95%
250mg
$494.40 2023-09-01
Enamine
EN300-113240-0.5g
4-methoxy-N,N-dimethylaniline
701-56-4 95%
0.5g
$45.0 2023-10-26
TRC
M269808-100mg
4-Methoxy-N,N-dimethylaniline
701-56-4
100mg
$ 80.00 2022-06-04
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd.
M79080-5g
4-Methoxy-N,N-dimethylaniline
701-56-4
5g
¥846.0 2021-09-04
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd.
M79080-250mg
4-Methoxy-N,N-dimethylaniline
701-56-4
250mg
¥116.0 2021-09-04
Chemenu
CM254638-10g
4-Methoxy-N,N-dimethylaniline
701-56-4 95+%
10g
$323 2021-06-16
Chemenu
CM254638-5g
4-Methoxy-N,N-dimethylaniline
701-56-4 95+%
5g
$189 2021-06-16
Chemenu
CM254638-5g
4-Methoxy-N,N-dimethylaniline
701-56-4 95+%
5g
$189 2022-06-10
Alichem
A012001321-500mg
N,N-Dimethyl-4-methoxyaniline
701-56-4 95%
500mg
$839.45 2023-09-01

4-Methoxy-N,N-dimethylaniline 関連文献

4-Methoxy-N,N-dimethylanilineに関する追加情報

Exploring the Properties and Applications of 4-Methoxy-N,N-Dimethylaniline (CAS No. 701-56-4)

The compound4-Methoxy-N,N-dimethylaniline, also known by its CAS registry numberCAS No. 701-56-4, is a significant organic chemical that has garnered attention in various fields due to its unique properties and versatile applications. This compound belongs to the class of aromatic amines, specifically substituted anilines, and is widely used in industries such as pharmaceuticals, agrochemicals, and materials science. Recent advancements in synthetic chemistry have further expanded its utility, making it a focal point for researchers and manufacturers alike.

The molecular structure of4-Methoxy-N,N-dimethylaniline consists of a benzene ring substituted with a methoxy group at the para position and a dimethylamino group at the amino position. This arrangement imparts distinct electronic and steric properties to the molecule, influencing its reactivity and compatibility in different chemical environments. The dimethylamino group acts as a strong electron-donating substituent, enhancing the nucleophilicity of the amine while also contributing to the compound's basicity. Meanwhile, the methoxy group introduces electron-withdrawing effects through resonance, which can modulate the overall reactivity of the molecule.

Recent studies have highlighted the role of4-Methoxy-N,N-dimethylaniline in various synthetic pathways, particularly in the construction of complex heterocyclic compounds. For instance, researchers have employed this compound as a key intermediate in the synthesis of bioactive molecules, such as kinase inhibitors and anticancer agents. Its ability to undergo nucleophilic aromatic substitution reactions under mild conditions has made it an attractive starting material for drug discovery programs.

In addition to its role in pharmaceuticals,4-Methoxy-N,N-dimethylaniline has found applications in agrochemicals, where it serves as a precursor for herbicides and fungicides. The compound's stability under various environmental conditions makes it suitable for use in agricultural formulations that require prolonged shelf life and efficacy. Furthermore, advancements in green chemistry have led to the development of more sustainable synthesis routes for this compound, reducing its environmental footprint while maintaining high yields.

The synthesis ofCAS No. 701-56-4 typically involves multi-step processes that include alkylation, substitution, and coupling reactions. One common approach is the N-alkylation of aniline derivatives using methylating agents such as methyl iodide or dimethyl sulfate. The introduction of the methoxy group at the para position is often achieved through Friedel-Crafts alkylation or via directed metallation techniques. Recent innovations in catalytic methods have improved the efficiency and selectivity of these reactions, enabling large-scale production with minimal byproducts.

In terms of physical properties,4-Methoxy-N,N-dimethylaniline exhibits a melting point of approximately 88°C and a boiling point around 280°C under standard conditions. Its solubility in organic solvents such as dichloromethane and ethyl acetate makes it amenable to various extraction and purification techniques commonly employed in chemical synthesis. The compound is also relatively stable under ambient conditions but may degrade upon prolonged exposure to light or oxidizing agents.

The demand forCAS No. 701-56-4 has been driven by its increasing use in specialty chemicals and advanced materials. For example, it has been utilized as a building block for synthesizing high-performance polymers with tailored electronic properties. Recent research has explored its potential as a monomer in conducting polymers, which find applications in flexible electronics and energy storage devices.

In conclusion,4-Methoxy-N,N-dimethylaniline, with its CAS numberCAS No. 701-56-4, stands out as a vital compound with diverse applications across multiple industries. Its unique chemical properties, coupled with ongoing advancements in synthetic methodologies, ensure its continued relevance in both academic research and industrial production.

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Amadis Chemical Company Limited
(CAS:701-56-4)4-Methoxy-N,N-dimethylaniline
A856471
清らかである:99%
はかる:100g
価格 ($):369.0